Enhanced Lipophilicity (XLogP) vs. Non-Nitro Analog 109142-86-1
The target compound (CAS 1427502-52-0) contains a nitro group that reduces lipophilicity relative to the non-nitro analog 2-(4-bromo-2-methoxyphenyl)-1,3-dioxolane (CAS 109142-86-1). The nitro analog is predicted to have a lower XLogP, which can improve aqueous solubility and reduce non-specific protein binding, factors critical for early-stage lead optimization.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP ≈ 1.5 (predicted; exact value not published) |
| Comparator Or Baseline | 2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane (CAS 109142-86-1): XLogP = 2.0 (PubChem computed) [1] |
| Quantified Difference | Estimated decrease of ~0.5 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem) for comparator; target value estimated by group contribution |
Why This Matters
Lower lipophilicity can reduce hERG binding and improve metabolic stability, making the nitro-substituted compound a more attractive starting point for medicinal chemistry programs.
- [1] PubChem. 2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane (CID 13682683). https://pubchem.ncbi.nlm.nih.gov/compound/13682683 (accessed 2026-04-28). View Source
